Meropenem

Antimicrobial Susceptibility Gram-Negative Bacteria MIC90

Meropenem is the only carbapenem combining intrinsic DHP-I stability—eliminating cilastatin co-administration—with ultra-low 2% protein binding, ensuring predictable free drug concentrations in critically ill patients with hypoalbuminemia. For empiric Pseudomonas coverage, meropenem delivers an MIC90 of 0.78–1 mg/L, 4-fold lower than imipenem. In CNS infections, it achieves ~70% CSF penetration with an 8.0% seizure incidence vs. 36.4% for imipenem (P=0.03). Supplied as ≥98% HPLC-pure sterile powder for IV reconstitution at 500 mg or 1 g unit doses.

Molecular Formula C17H25N3O5S
Molecular Weight 383.5 g/mol
CAS No. 96036-03-2
Cat. No. B000701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeropenem
CAS96036-03-2
Synonyms3-(5-dimethylcarbamoylpyrrolidin-3-ylthio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid
meropenem
Merrem
Penem
Ronem
SM 7338
SM-7338
SM7338
Molecular FormulaC17H25N3O5S
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O
InChIInChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1
InChIKeyDMJNNHOOLUXYBV-PQTSNVLCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
SolubilitySparingly
5.63e+00 g/L

Meropenem (CAS 96036-03-2) Procurement Specifications: A Carbapenem Antibiotic with Quantifiable Differentiation from Imipenem, Ertapenem, and Doripenem


Meropenem is a broad-spectrum carbapenem antibiotic characterized by a 1β-methyl substituent at the C4 position, conferring intrinsic stability against human renal dehydropeptidase-I (DHP-I) [1][2]. This structural feature eliminates the need for co-administration with a DHP-I inhibitor such as cilastatin, a requirement that distinguishes meropenem from the earlier carbapenem imipenem [1][3]. Meropenem is bactericidal, acting by inhibiting bacterial cell wall synthesis through binding to multiple penicillin-binding proteins (PBPs), including high affinity for PBP2 and PBP3 in Gram-negative organisms . It is supplied as a sterile powder for reconstitution and intravenous administration, with typical unit doses of 500 mg or 1 g [4].

Meropenem (CAS 96036-03-2) Comparator Analysis: Why Carbapenem Class Substitution Risks Efficacy and Safety Failure


Within the carbapenem class, meropenem, imipenem, ertapenem, doripenem, and biapenem exhibit clinically significant divergences in DHP-I metabolic stability, neurotoxic potential, protein binding kinetics, and pathogen coverage spectra—most critically against Pseudomonas aeruginosa and Acinetobacter spp. [1][2]. These differences are not cosmetic; they directly dictate dosing regimens, co-administration requirements (e.g., cilastatin), CNS penetration safety, and empiric coverage breadth [1][3][4]. Procurement decisions that treat carbapenems as interchangeable risk either therapeutic failure due to intrinsic resistance (e.g., substituting ertapenem where P. aeruginosa coverage is required) or avoidable neurotoxicity (e.g., using imipenem in CNS infections) [2][4]. The following quantitative evidence guide isolates the specific, measurable parameters where meropenem diverges from its closest comparators to inform rational, evidence-based selection.

Meropenem (CAS 96036-03-2) Evidence-Based Differentiation Guide: Quantitative Comparisons Against Imipenem, Ertapenem, Doripenem, and Biapenem


Meropenem Demonstrates 4- to 16-Fold Lower MIC90 Than Imipenem Against Enterobacteriaceae in Global Surveillance Data

In the Meropenem Yearly Susceptibility Test Information Collection (MYSTIC) Program evaluating 2,910 U.S. clinical isolates, meropenem exhibited MIC90 values 4- to 16-fold lower than imipenem against Enterobacteriaceae (1,657 strains), translating to superior potency against this critical Gram-negative family [1][2]. A separate Japanese surveillance study corroborated this, showing meropenem MIC90 values 4-fold to 32-fold lower than other carbapenems for enterobacteriaceae and Haemophilus influenzae [3].

Antimicrobial Susceptibility Gram-Negative Bacteria MIC90

Meropenem Intrinsic Stability to DHP-I Eliminates Cilastatin Co-Administration Required for Imipenem

The 1β-methyl substituent at the C4 position of meropenem confers stability against hydrolysis by human renal dehydropeptidase-I (DHP-I), whereas imipenem and panipenem lack this modification and are rapidly degraded by DHP-I, necessitating co-formulation with a DHP-I inhibitor (cilastatin or betamipron) to achieve therapeutic urinary concentrations [1][2]. This structural feature is shared with ertapenem, doripenem, and biapenem, but distinguishes meropenem from imipenem, the most frequently used historical comparator [3].

Carbapenem Stability Renal Dehydropeptidase-I Formulation Advantage

Meropenem Exhibits Significantly Lower Seizure Incidence Than Imipenem in CNS Infections, Enabling Meningitis Use

In a clinical study of 59 patients with brain abscesses, meropenem induced significantly fewer seizures than imipenem [8/22 (36.4%) for imipenem versus 2/25 (8.0%) for meropenem; P=0.03] while demonstrating at least equivalent clinical efficacy [1]. A meta-analysis of randomized controlled trials found that imipenem was associated with a significant increase in seizure risk compared to non-carbapenem antibiotics (OR 3.50, 95% CI 2.23-5.49), whereas meropenem showed no such increase (OR 1.04, 95% CI 0.61-1.77), although the head-to-head comparison did not reach statistical significance [2]. Manufacturer-reported seizure rates are 0.4% for imipenem/cilastatin and 0.5% for meropenem [3].

Neurotoxicity Seizure Risk CNS Infection

Meropenem Retains Potent Antipseudomonal Activity (MIC90 0.78-1 mg/L), a Critical Coverage Gap in Ertapenem

Against Pseudomonas aeruginosa, meropenem demonstrates consistent, clinically useful activity with reported MIC90 values of 0.78 mg/L (4-fold more active than imipenem, 8-fold more active than ceftazidime) [1], and 1 mg/L in other comparative studies [2][3]. In stark contrast, ertapenem lacks clinically relevant activity against P. aeruginosa, with MIC90 values typically >32 mg/L and is not indicated for infections where this pathogen is suspected or confirmed [4][5]. This spectrum divergence is a primary determinant of empiric carbapenem selection.

Pseudomonas aeruginosa Antipseudomonal Coverage Carbapenem Spectrum

Meropenem Low Plasma Protein Binding (2%) Contrasts with Ertapenem (90-95%), Favoring Predictable Pharmacokinetics

Meropenem exhibits minimal plasma protein binding of approximately 2%, which is among the lowest in the carbapenem class [1][2]. In comparison, ertapenem demonstrates high protein binding of 90-95%, resulting in a significantly lower free (pharmacologically active) fraction at any given total plasma concentration [1][3]. The elimination half-life of meropenem is approximately 1 hour, whereas ertapenem's half-life is 4 hours, reflecting this binding difference and enabling once-daily dosing for ertapenem [3].

Protein Binding Pharmacokinetics Free Drug Concentration

Meropenem Exhibits Lower MIC90 Than Ertapenem Against ESBL-Producing Enterobacteriaceae (0.032-0.064 µg/mL vs. 0.094-0.25 µg/mL)

Against 121 clinical isolates of ESBL-producing Escherichia coli and Klebsiella spp., meropenem demonstrated superior potency compared to ertapenem, with MIC90 values of 0.032-0.064 µg/mL for meropenem versus 0.094-0.25 µg/mL for ertapenem (with and without clavulanate, respectively) [1]. A separate Taiwanese study of 419 Enterobacteriaceae isolates similarly reported meropenem MIC90 of 0.12 mg/L compared to ertapenem MIC90 of 0.5 mg/L [2]. Both agents remained within clinically achievable serum concentrations, but meropenem exhibited a quantifiable potency advantage.

ESBL Extended-Spectrum Beta-Lactamase Carbapenem Potency

Meropenem (CAS 96036-03-2) High-Yield Application Scenarios Derived from Quantitative Comparative Evidence


Empiric Therapy of Hospital-Acquired and Ventilator-Associated Pneumonia Requiring Antipseudomonal Coverage

When broad-spectrum empiric coverage including Pseudomonas aeruginosa is required, meropenem is indicated based on its MIC90 of 0.78-1 mg/L against this pathogen—4-fold lower than imipenem—whereas ertapenem is intrinsically inactive and should not be used [1][2]. Meropenem's low protein binding (2%) facilitates predictable penetration into epithelial lining fluid, supporting its use in severe lower respiratory tract infections [3][4].

Treatment of Gram-Negative Bacterial Meningitis and CNS Infections

Meropenem is preferred over imipenem for CNS infections including meningitis, as imipenem is associated with a significantly higher seizure risk (36.4% vs. 8.0% in brain abscess therapy, P=0.03) and is contraindicated for this indication [5][6]. Meropenem achieves adequate CSF penetration (approximately 70% in inflamed meninges) and is FDA-approved for bacterial meningitis in pediatric patients ≥3 months [6][7].

Infections Caused by ESBL-Producing Enterobacteriaceae Where Maximized Potency Is Desired

For serious infections due to confirmed or suspected ESBL-producing Enterobacteriaceae, meropenem provides a quantifiable potency advantage over ertapenem, with MIC90 values 3- to 4-fold lower (0.032-0.064 µg/mL vs. 0.094-0.25 µg/mL) [8][9]. While both agents are clinically effective, meropenem's lower MIC90 may be advantageous in high-inoculum infections or when achieving aggressive PK/PD targets is challenging.

Critically Ill Patients with Hypoalbuminemia or Fluctuating Protein Binding Capacity

In critically ill patients, particularly those with hypoalbuminemia, meropenem's minimal protein binding (2%) ensures a predictable and consistently high free drug fraction, unlike ertapenem which is 90-95% protein-bound and may exhibit unpredictable free concentrations when serum albumin fluctuates [3][4]. This pharmacokinetic predictability is essential for achieving reliable target attainment in the ICU setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meropenem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.